molecular formula C18H12ClN3O2S2 B3489589 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B3489589
M. Wt: 401.9 g/mol
InChI Key: RWADOWBOCQBXKU-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, a thiadiazole ring, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is to start with a benzothiophene derivative and introduce the necessary functional groups through a series of reactions, including halogenation, amidation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The benzothiophene core can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups attached to the benzothiophene core.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones on the benzothiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include oxidized benzothiophene derivatives, reduced forms of the compound, and substituted benzothiophene derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interaction of thiadiazole derivatives with biological targets. It could also be explored for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may offer new avenues for drug development, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The thiadiazole ring and benzothiophene core could play a crucial role in these interactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide: : This compound shares the methoxyphenyl group but has a simpler structure.

  • 3-chloro-N-(4-methoxyphenyl)aniline: : Another related compound with a similar methoxyphenyl group but different core structure.

Uniqueness

The uniqueness of 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide lies in its complex structure, which includes both a benzothiophene core and a thiadiazole ring. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c1-24-11-8-6-10(7-9-11)17-21-22-18(26-17)20-16(23)15-14(19)12-4-2-3-5-13(12)25-15/h2-9H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWADOWBOCQBXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 2
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3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 3
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3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 4
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 5
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

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